![molecular formula C14H21Cl2NO B5115566 N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine](/img/structure/B5115566.png)
N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine
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Overview
Description
N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine, also known as TCDO-IBA, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine is not fully understood, but it is believed to act as a plant growth regulator by stimulating the formation of adventitious roots and promoting cell division. In medicine, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine can affect the levels of certain hormones and enzymes in plants and animals. In plants, it has been shown to increase the levels of cytokinins and auxins, which are involved in cell division and growth. In animals, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine is its ability to promote plant growth and increase crop yields, which could have significant implications for agriculture. Another advantage is its potential as an anti-inflammatory and anti-cancer agent in medicine. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different contexts.
Future Directions
There are several potential future directions for research on N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine. One area of focus could be the development of new applications in agriculture, such as the use of N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine to improve the growth of crops in arid or nutrient-poor environments. Another area of focus could be the investigation of its potential as a therapeutic agent for the treatment of inflammatory and cancerous conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine and its effects on different organisms.
Synthesis Methods
N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine can be synthesized through a multi-step process involving the reaction of tert-butylamine with 2,6-dichlorophenol, followed by the addition of butyraldehyde and subsequent reduction with sodium borohydride. The resulting product is a white crystalline solid with a melting point of 106-108°C.
Scientific Research Applications
N-(tert-butyl)-4-(2,6-dichlorophenoxy)-1-butanamine has been studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, it has been shown to promote plant growth and increase crop yields. In medicine, it has been investigated for its anti-inflammatory and anti-cancer properties. In environmental science, it has been explored as a potential tool for the removal of pollutants from water.
properties
IUPAC Name |
N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-14(2,3)17-9-4-5-10-18-13-11(15)7-6-8-12(13)16/h6-8,17H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVJXPKNMJXSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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